Physicochemical Profiling & Synthetic Utility of 3-Ethoxy-2-fluoro-6-methyl-pyridine
Physicochemical Profiling & Synthetic Utility of 3-Ethoxy-2-fluoro-6-methyl-pyridine
This guide provides an in-depth technical analysis of 3-Ethoxy-2-fluoro-6-methyl-pyridine (CAS: 1005515-12-7), a specialized heterocyclic intermediate used in the synthesis of pharmaceutical agents and agrochemicals.[1]
Technical Guide for Drug Development & Application Scientists
Executive Summary: The Fluorinated Pyridine Scaffold
3-Ethoxy-2-fluoro-6-methyl-pyridine represents a "privileged scaffold" in medicinal chemistry. Its value lies not just in its static structure, but in its reactive potential.[2] The 2-fluoro substituent serves as a highly activated leaving group for Nucleophilic Aromatic Substitution (
Molecular Architecture & Electronic Profile
To understand the reactivity and solubility of this compound, one must analyze the electronic push-pull dynamics of its substituents.
-
2-Fluoro (Electron Withdrawing): The fluorine atom at the
-position exerts a strong inductive effect (-I), significantly lowering the electron density on the pyridine ring nitrogen. This reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. -
3-Ethoxy (Resonance Donor/Inductive Withdrawing): The oxygen atom donates electron density into the ring via resonance (+R) but withdraws via induction (-I). In the 3-position, the resonance effect stabilizes the ring but can sterically hinder approach to the nitrogen.
-
6-Methyl (Weak Donor): Provides weak inductive donation (+I), slightly counteracting the electron-deficiency caused by the fluorine.
Electronic Distribution Diagram
The following diagram illustrates the electronic effects governing the molecule's reactivity, particularly the activation of the C2 position for substitution.
Figure 1: Electronic substituent effects on the pyridine core. The 2-Fluoro group creates an electrophilic "hotspot" at C2.
Physicochemical Parameters
The following data aggregates predicted and experimental values derived from structure-activity relationship (SAR) databases and standard chemical property algorithms.
| Property | Value / Range | Technical Context |
| Molecular Formula | -- | |
| Molecular Weight | 155.17 g/mol | Fragment-like (Rule of 3 compliant). |
| Physical State | Liquid or Low-melting Solid | Typically a colorless to pale yellow oil at RT. |
| Boiling Point | 221.7 ± 35.0 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Flash Point | ~88 °C | Class IIIA Combustible Liquid. |
| LogP (Lipophilicity) | 2.2 – 2.5 (Predicted) | Moderate lipophilicity; good membrane permeability. |
| pKa (Conj. Acid) | 2.5 – 3.5 (Predicted) | Significantly less basic than pyridine (pKa 5.2) due to 2-F. |
| H-Bond Donors | 0 | Acts only as an H-bond acceptor (N, O). |
| H-Bond Acceptors | 3 | Pyridine N, Ethoxy O, Fluorine.[3][4] |
| Polar Surface Area | ~22 Ų | Excellent for CNS penetration (Blood-Brain Barrier). |
Interpretation for Drug Design: The low Polar Surface Area (PSA) and moderate LogP suggest this fragment has excellent passive permeability. It is ideal for CNS-targeted drugs where crossing the Blood-Brain Barrier (BBB) is critical. The reduced basicity (low pKa) means it will likely remain unprotonated at physiological pH (7.4), further aiding membrane transport.
Synthetic Accessibility & Stability
Canonical Synthesis Route
While specific proprietary routes vary, the most robust synthesis involves the O-alkylation of the corresponding pyridinol, followed by fluorination .
-
Starting Material: 2-Chloro-6-methylpyridin-3-ol.
-
Step 1 (Alkylation): Reaction with ethyl iodide (
) and a base ( ) in DMF to install the ethoxy group. -
Step 2 (Halex Reaction): Halogen exchange (
) converting the 2-Chloro group to 2-Fluoro using Potassium Fluoride ( ) and a phase transfer catalyst (e.g., 18-crown-6) in a high-boiling solvent like Sulfolane.
Stability Protocol
-
Hydrolysis: The 2-fluoro group is stable to water at neutral pH but hydrolyzes to the pyridone (2-hydroxy derivative) under strong basic conditions (
, heat). -
Oxidation: The ethoxy ether linkage is susceptible to oxidative dealkylation by cytochrome P450 enzymes in vivo, but chemically stable to air.
-
Storage: Store under inert atmosphere (
or ) at 2-8°C to prevent slow oxidation or moisture absorption.
Experimental Protocols
Protocol A: Determination of Lipophilicity (LogD) via HPLC
Rationale: Traditional shake-flask methods are low-throughput. A reversed-phase HPLC method provides a self-validating correlation between retention time and hydrophobicity.
Reagents:
-
Methanol (HPLC Grade)
-
Ammonium Acetate Buffer (pH 7.4)
-
Reference Standards: Pyridine, Toluene, Naphthalene (known LogP values).
Procedure:
-
Column Selection: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).
-
Mobile Phase: Isocratic elution with 60% Methanol / 40% Buffer at 1.0 mL/min.
-
Calibration: Inject the reference standards and record retention factors (
).-
Calculation:
(where is the void time).
-
-
Sample Injection: Inject 10 µL of 3-Ethoxy-2-fluoro-6-methyl-pyridine (1 mg/mL in MeOH).
-
Data Analysis: Plot
vs. known LogP of standards. Interpolate the LogP of the analyte from the regression line.
Protocol B: Reactivity Assay ( Potential)
Rationale: To verify the quality of the material as a building block, one must confirm the lability of the fluorine atom.
Procedure:
-
Dissolve 0.5 mmol of the compound in 2 mL DMSO.
-
Add 1.0 equiv of benzylamine and 1.5 equiv of
. -
Heat to 80°C for 2 hours.
-
Validation: Monitor by LC-MS. A complete shift from m/z 156 (M+H) to m/z 243 (M+H of the benzylamino-substitution product) confirms the material is active and the fluorine is displaceable.
Application Workflow: Drug Design
The primary utility of this compound is as a Late-Stage Functionalization Handle . The following Graphviz diagram illustrates how this intermediate fits into a drug discovery workflow.
Figure 2: Integration of the fluorinated pyridine scaffold into a medicinal chemistry campaign.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782436 (Related Fluorinated Pyridines). Retrieved from [Link]
-
European Patent Office. Process for the preparation of fluorinated pyridines (EP0192287). Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
ChemAxon. pKa and logP Calculation Plugins (Algorithm Reference). Retrieved from [Link]
